molecular formula C12H16N2O2S B6325081 N-t-Butyl-4-cyano-3-methyl-benzenesulfonamide, 95% CAS No. 1203655-59-7

N-t-Butyl-4-cyano-3-methyl-benzenesulfonamide, 95%

Cat. No. B6325081
CAS RN: 1203655-59-7
M. Wt: 252.33 g/mol
InChI Key: AANVSRBWVNAVPO-UHFFFAOYSA-N
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Description

N-t-Butyl-4-cyano-3-methyl-benzenesulfonamide (95%) is a chemical compound that has a wide variety of applications in the scientific research community. It is a white, crystalline solid with a melting point of 97°C and a boiling point of 288°C. It is insoluble in water, but soluble in organic solvents. It is also known as N-t-butyl-p-cyano-m-methylbenzenesulfonamide and is abbreviated as NBCMBS.

Scientific Research Applications

NBCMBS (95%) is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a complexing agent in metal-catalyzed reactions. In addition, it is used in the synthesis of polymers and in the preparation of a variety of materials, such as carbon nanotubes, nanowires, and nanorods.

Mechanism of Action

NBCMBS (95%) acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as metal ions, which can then be used in catalytic reactions. It can also act as a nucleophile, which means that it can donate electrons to other molecules, allowing it to form covalent bonds with them.
Biochemical and Physiological Effects
NBCMBS (95%) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacteria and fungi. In addition, it has been shown to have anti-tumor and anti-inflammatory effects. It has also been found to have anti-oxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The use of NBCMBS (95%) in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. It is also relatively stable, which makes it suitable for use in a variety of applications. However, its low solubility in water can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of NBCMBS (95%). It could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a complexing agent in metal-catalyzed reactions. In addition, it could be used in the synthesis of polymers and in the preparation of a variety of materials, such as carbon nanotubes, nanowires, and nanorods. Finally, it could be used to study the biochemical and physiological effects of a variety of compounds.

properties

IUPAC Name

N-tert-butyl-4-cyano-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANVSRBWVNAVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide (1.207 g) and zinc cyanide (0.976 g) in DMF (8 ml) was purged with N2 for 20 min. Then PdCl2(dppf) was added. The reaction mixture was heated at 120° C. for 4 hours and showed no reaction. Pd(PPh3)4 was added and the reaction mixture was stirred at 120° C. over the weekend. The reaction mixture was diluted with EtOAc and washed with 5% LiCl solution (2×). The combined organic layers were dried (MgSO4), concentrated and purified by silica gel column chromatography to give 1.227 g N-tert-butyl-4-cyano-3-methylbenzenesulfonamide as a white solid.
Quantity
1.207 g
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reactant
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8 mL
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reactant
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0.976 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
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